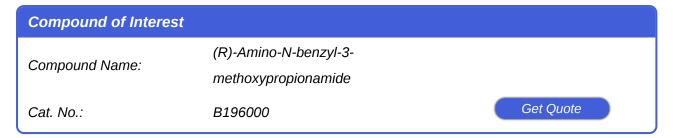


(R)-Amino-N-benzyl-3-methoxypropionamide: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility data for **(R)-Amino-N-benzyl-3-methoxypropionamide** (CAS: 196601-69-1), a key intermediate in the synthesis of the antiepileptic drug Lacosamide. Due to the limited availability of public quantitative data, this document summarizes existing qualitative and calculated solubility information and provides a comprehensive, generalized experimental protocol for its determination.

Core Data Presentation: Solubility of (R)-Amino-N-benzyl-3-methoxypropionamide

The following table summarizes the known solubility characteristics of **(R)-Amino-N-benzyl-3-methoxypropionamide**. It is important to note that comprehensive experimental data across a wide range of solvents and temperatures is not readily available in published literature.



Solvent	Solubility	Method	Temperature
Dimethyl Sulfoxide (DMSO)	100 mg/mL (480.17 mM)	Experimental (ultrasonication required)	Not Specified
Chloroform	Slightly Soluble	Qualitative	Not Specified
Methanol	Slightly Soluble	Qualitative	Not Specified
Water	1.41 mg/mL (0.00458 mol/L)	Calculated (ESOL)	Not Specified

ESOL: Estimated Solubility from molecular structure.

Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of a compound such as **(R)-Amino-N-benzyl-3-methoxypropionamide**, based on the widely accepted shake-flask method.[1][2][3]

- 1. Objective: To determine the saturation solubility of **(R)-Amino-N-benzyl-3-methoxypropionamide** in a selected solvent at a controlled temperature.
- 2. Materials and Equipment:
- **(R)-Amino-N-benzyl-3-methoxypropionamide** (high purity)
- Selected solvent(s) of analytical grade
- Volumetric flasks and pipettes
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control (or incubator shaker)
- Analytical balance



- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
- pH meter (for aqueous solutions)

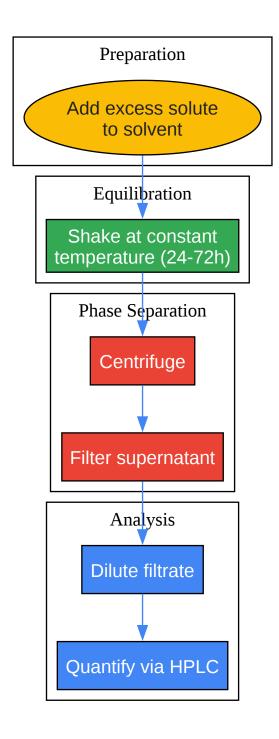
3. Procedure:

- Preparation: An excess amount of (R)-Amino-N-benzyl-3-methoxypropionamide is added
 to a series of vials containing a known volume of the test solvent. The presence of
 undissolved solid at the end of the experiment is crucial to ensure saturation is achieved.[2]
- Equilibration: The sealed vials are placed in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitated. The shaking time should be sufficient to allow the system to reach equilibrium, which is typically 24 to 72 hours.[2] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[1]
- Sample Separation: Once equilibrium is reached, the vials are removed from the shaker and allowed to stand, permitting the excess solid to settle. The saturated solution is then carefully separated from the undissolved solid. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert syringe filter to remove any remaining solid particles.[1]
- Quantification: The clear, saturated filtrate is then diluted with a suitable solvent to a
 concentration within the calibrated range of the analytical method. The concentration of (R)Amino-N-benzyl-3-methoxypropionamide in the diluted sample is accurately determined
 using a validated HPLC method. A calibration curve should be prepared using standard
 solutions of the compound in the same solvent system.[1]
- Data Reporting: The solubility is calculated from the measured concentration, taking into account the dilution factor, and is typically reported in mg/mL or mol/L at the specified temperature.

Mandatory Visualizations



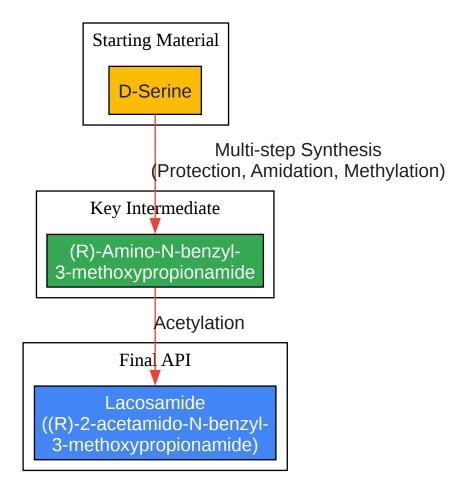
The following diagrams illustrate key workflows and relationships relevant to **(R)-Amino-N-benzyl-3-methoxypropionamide**.



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Workflow for Equilibrium Solubility Determination.





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Role as an Intermediate in Lacosamide Synthesis.

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